![molecular formula C13H9Cl3O B1414903 1,2-Dichloro-3-[4-(chloromethyl)phenoxy]benzene CAS No. 1038975-97-1](/img/structure/B1414903.png)
1,2-Dichloro-3-[4-(chloromethyl)phenoxy]benzene
Overview
Description
1,2-Dichloro-3-[4-(chloromethyl)phenoxy]benzene is a chemical compound with the molecular formula C13H9Cl3O and a molecular weight of 287.57 . Its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H9Cl3O/c14-8-9-4-6-10(7-5-9)17-12-3-1-2-11(15)13(12)16/h1-7H,8H2 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Benzene Metabolites and Malignant Transformation
Benzene and its metabolites, such as phenol, catechol, and hydroquinone, are implicated in the progression from cytotoxicity to carcinogenicity. These compounds are associated with malignant transformation in myelogenous cell lineages, hypothesized to involve a complex multistep process. This includes gene mutations in cell signaling and mitosis, oncogene activation, downregulated immune-mediated tumor surveillance, anti-apoptotic activities, and genetic susceptibility. Despite significant research in myeloid leukemias, there's a lack of studies on benzene and its metabolites in nonhematopoietic malignancies, suggesting a need for further research in this area (Atkinson, 2009).
Benzophenone-3 and Reproductive Toxicity
Benzophenone-3 (BP-3), a chemical related to benzene and similar phenolic compounds, is used as an ultraviolet filter in skincare products and as a food additive. Its impact on reproduction is significant, with studies showing that high levels of BP-3 exposure could be linked to changes in birth weight and gestational age in humans, and reproductive issues in fish and rats. This is likely due to the endocrine-disrupting effects of BP-3, altering the balance of estrogen and testosterone (Ghazipura et al., 2017).
Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide (BTA) structures, derived from benzene, have gained importance in various scientific fields due to their simple structure and understanding of their supramolecular self-assembly behavior. BTAs are used in nanotechnology, polymer processing, and biomedical applications, leveraging their self-assembly into one-dimensional, nanometer-sized rod-like structures stabilized by H-bonding. Their multivalent nature drives applications, particularly in the biomedical field (Cantekin et al., 2012).
Phenol Antimetabolites against Pseudomonas aeruginosa
Phenol and its derivatives, including benzene-related compounds, have been studied for their antimicrobial properties. A literature review has indicated that phenol antimetabolites can inhibit the growth of Pseudomonas aeruginosa, a bacterium that can cause post-surgical infections. The study suggests that the method and concentration used in testing the inhibition of these antimetabolites are influential in controlling the growth of this bacterium (Lestari et al., 2023).
Safety and Hazards
properties
IUPAC Name |
1,2-dichloro-3-[4-(chloromethyl)phenoxy]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3O/c14-8-9-4-6-10(7-5-9)17-12-3-1-2-11(15)13(12)16/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEMYGHPBRACIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC2=CC=C(C=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.